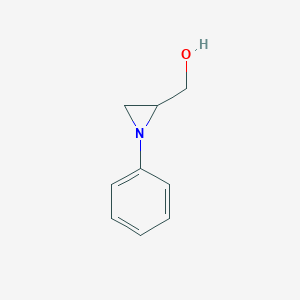
(1-Phenylaziridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylaziridin-2-yl)methanol is an organic compound that features an aziridine ring attached to a phenyl group and a hydroxyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of the phenyl group and the hydroxyl group in this compound makes it a versatile compound in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (1-Phenylaziridin-2-yl)methanol can be synthesized through several methods, including the reaction of phenylaziridine with formaldehyde under basic conditions. Another approach involves the ring-opening of epoxides with aziridines in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: (1-Phenylaziridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products:
Oxidation: Phenylaziridin-2-one.
Reduction: Phenylaziridin-2-ylmethanamine.
Substitution: Various substituted phenylaziridin-2-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
(1-Phenylaziridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of (1-Phenylaziridin-2-yl)methanol involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Aziridine: A simpler aziridine compound without the phenyl and hydroxyl groups.
Phenylaziridine: Lacks the hydroxyl group present in (1-Phenylaziridin-2-yl)methanol.
(1-Methylaziridin-2-yl)methanol: Similar structure but with a methyl group instead of a phenyl group
Uniqueness: this compound is unique due to the combination of the aziridine ring, phenyl group, and hydroxyl group. This combination imparts specific reactivity and properties that are not present in simpler aziridine derivatives. The presence of the phenyl group enhances its stability and potential interactions in biological systems, while the hydroxyl group provides additional sites for chemical modification .
Propiedades
Número CAS |
152494-12-7 |
|---|---|
Fórmula molecular |
C9H11NO |
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
(1-phenylaziridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |
Clave InChI |
IGDGFTDCFCGNMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(N1C2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
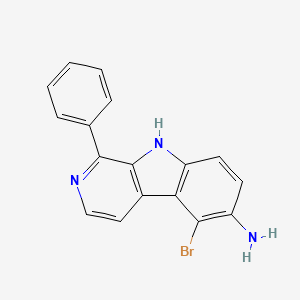
![2-Amino-3,6-dihydroimidazo[4,5-f]quinolin-7-one](/img/structure/B14270388.png)
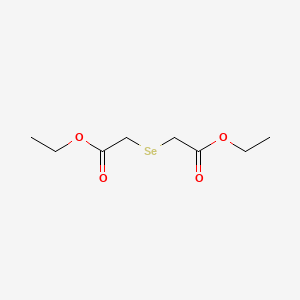
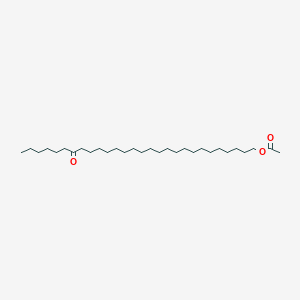
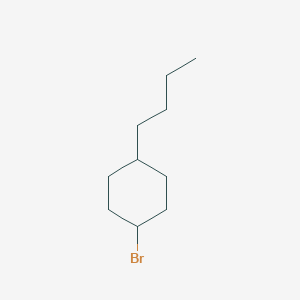
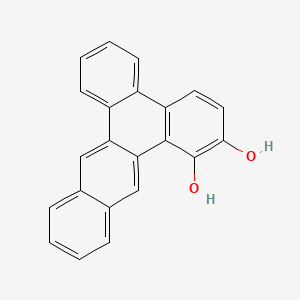
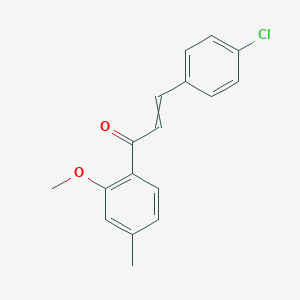
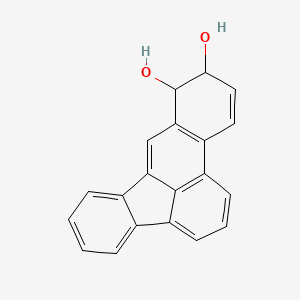
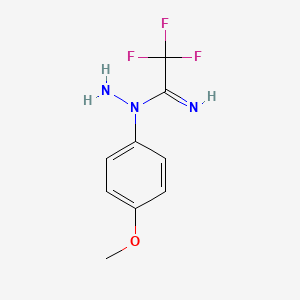
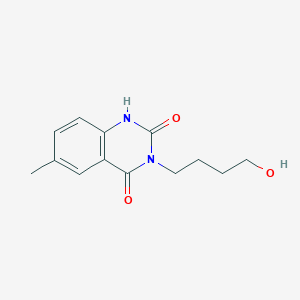
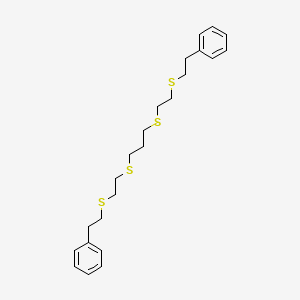
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
